molecular formula C10H10N2O3S B1408187 2-Nitro-5-(thiazolidin-3-yl)benzaldehyde CAS No. 1707365-39-6

2-Nitro-5-(thiazolidin-3-yl)benzaldehyde

Cat. No. B1408187
CAS RN: 1707365-39-6
M. Wt: 238.27 g/mol
InChI Key: LXSJHLRGPQEJOM-UHFFFAOYSA-N
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Description

“2-Nitro-5-(thiazolidin-3-yl)benzaldehyde” is a chemical compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “2-Nitro-5-(thiazolidin-3-yl)benzaldehyde” is characterized by a five-membered heterocycle system having the formula C10H10N2O3S containing one nitrogen and one sulfur atom .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Nitro-5-(thiazolidin-3-yl)benzaldehyde and its derivatives have been explored for their antimicrobial properties. For instance, compounds synthesized from similar thiazolidin-4-ones showed pronounced biological activities against various bacteria like B. subtilis, S. aureus, E. coli, and P. aeruginosa, as well as fungi like C. albicans and A. niger (Raghav, Upadhyay, & Upadhyay, 2013). Moreover, derivatives synthesized from reactions involving benzaldehyde have been studied for antimicrobial activity, demonstrating potential in treating infections caused by microorganisms resistant to current drugs (Vicini et al., 2006).

Synthesis and Characterization of Derivatives

The compound has been used in the synthesis of various heterocyclic compounds. For example, research includes the synthesis of derivatives using 4-nitro benzaldehyde, resulting in compounds like pyrazole derivatives and thiazolidinones, with their structures confirmed by different spectroscopic methods (Abood et al., 2016). Another study involved the synthesis of 2-Hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, exploring their antibacterial and antifungal activities (Patel & Patel, 2010).

Catalysis and One-Pot Synthesis

The compound is also used in catalysis and one-pot synthesis methods. A study demonstrated the synthesis of pyrimidino thiazolidin-4-ones using a one-pot multicomponent reaction catalyzed by activated fly ash, showcasing an efficient and environmentally friendly method (Kanagarajan, Thanusu, & Gopalakrishnan, 2009).

Neuropharmacological Properties

In neuropharmacology, derivatives of 2-Nitro-5-(thiazolidin-3-yl)benzaldehyde have been studied for their effects on the sleep-wakefulness cycle in animal models. A study on kindled rats showed that certain thiazolidinone derivatives could reduce REM sleep fragmentation and increase its duration, indicating potential applications in sleep disorders or epilepsy (Myronenko, Pinyazhko, & Lesyk, 2017).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

2-nitro-5-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-6-8-5-9(11-3-4-16-7-11)1-2-10(8)12(14)15/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSJHLRGPQEJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265640
Record name Benzaldehyde, 2-nitro-5-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(thiazolidin-3-yl)benzaldehyde

CAS RN

1707365-39-6
Record name Benzaldehyde, 2-nitro-5-(3-thiazolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707365-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-nitro-5-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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